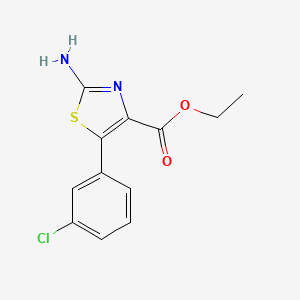

Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with thiourea and ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Amide Bond Formation via Ester Hydrolysis and Coupling

The ethyl carboxylate group undergoes hydrolysis to form carboxylic acid intermediates, enabling subsequent amide coupling. A three-step protocol was reported for related thiazole-4-carboxylates :

-

Amino Protection : Boc (di-tert-butyl dicarbonate) protection of the 2-amino group.

-

Ester Hydrolysis : Alkaline hydrolysis converts the ethyl ester to a carboxylic acid.

-

Amide Coupling : Activation with EDCI/HOBt facilitates reactions with primary amines (e.g., methylamine, benzylamine).

| Reaction Step | Reagents/Conditions | Yield Range | Key Products |

|---|---|---|---|

| Amino Protection | Boc₂O, base | 85–92% | Boc-protected intermediate |

| Ester Hydrolysis | NaOH (aq.), reflux | 78–85% | Thiazole-4-carboxylic acid |

| Amide Coupling | EDCI, HOBt, DIPEA, RT | 65–80% | Substituted thiazole amides |

This pathway generates analogs like 4a–4c , where the ethyl group is replaced with -NH-R moieties .

Amino Group Functionalization

The 2-amino group participates in nucleophilic substitutions and condensations:

-

Isocyanate Coupling : Reaction with aromatic isocyanates forms urea-linked derivatives (e.g., 6a–6i ) .

-

Acylation : Fmoc-N-Me-Val coupling under peptide synthesis conditions introduces peptidomimetic side chains .

Example :

-

Compound 5a : Generated by coupling Boc-deprotected amine with Fmoc-N-Me-Val (EDCI/HOBt, 72% yield) .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs further substitution. While direct electrophilic reactions are not explicitly documented for this compound, analogs demonstrate:

-

Nitro Group Introduction : Nitration at the para position of chlorophenyl in related structures.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids (observed in structurally similar thiazoles) .

Comparative Reactivity with Structural Analogs

Key differences in reactivity emerge when comparing substituents on the phenyl ring :

| Compound Variation | Reactivity Profile | Biological Impact |

|---|---|---|

| 3-Chlorophenyl (query compound) | Moderate electron withdrawal, steric hindrance | Enhanced metabolic stability |

| 4-Methoxyphenyl | Electron-donating group | Increased solubility, reduced potency |

| 4-Nitrophenyl | Strong electron withdrawal | Higher polarity, altered target binding |

The 3-chloro substitution balances electronic effects and steric bulk, favoring interactions with hydrophobic enzyme pockets .

Biological Activity-Driven Modifications

Derivatives of this compound show tailored reactivity for therapeutic applications:

-

Anticancer Agents : Introduction of pyrazole or thiazolin-4-one moieties at position 5 enhances tubulin inhibition (e.g., 35a , 35b ) .

-

Anticonvulsants : Acetamide derivatives (e.g., 4b ) demonstrate efficacy comparable to sodium valproate in seizure models .

Synthetic Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate has shown promising anticancer properties. Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer. For instance, a derivative demonstrated high selectivity and efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiazole derivatives, including this compound, have been reported to exhibit significant activity against bacterial strains, making them candidates for developing new antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. This interaction can lead to apoptosis in cancer cells and disruption of bacterial cell functions .

Biological Research

Drug Development

The thiazole scaffold has emerged as a vital structure in drug discovery due to its diverse biological activities. This compound is being explored as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Structure-Activity Relationship (SAR)

Research on the SAR of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly affect their biological activity. For example, the presence of halogen substituents has been shown to enhance anticancer activity, highlighting the importance of chemical modifications in optimizing therapeutic effects .

Agricultural Applications

Agrochemical Development

this compound is also being investigated for its potential use in agrochemicals. Its ability to inhibit plant pathogens suggests that it could be developed into a fungicide or herbicide, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include the reaction of thiourea with substituted acetic esters under controlled conditions. Various synthetic routes have been optimized to enhance yield and purity while minimizing environmental impact .

Table: Comparison of Synthetic Routes

| Methodology | Yield (%) | Time (hours) | Notes |

|---|---|---|---|

| Traditional reflux method | 70 | 10 | Long reaction time; high energy consumption |

| Microwave-assisted synthesis | 85 | 2 | Reduced time; higher efficiency |

| Catalytic methods | 90 | 1 | Environmentally friendly; high yield |

Case Studies

Several studies have documented the efficacy of this compound derivatives:

- Anticancer Efficacy : A study evaluated multiple derivatives against human tumor cell lines and found that certain modifications led to enhanced anticancer properties compared to standard treatments like doxorubicin .

- Antimicrobial Activity : Another research focused on the antimicrobial properties of thiazole derivatives, revealing significant inhibition against resistant bacterial strains, indicating potential for new antibiotic development .

- Agrochemical Applications : Field trials demonstrated the effectiveness of thiazole-based compounds in controlling fungal infections in crops, supporting their role as potential agrochemicals .

Wirkmechanismus

The mechanism of action of ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-amino-5-phenylthiazole-4-carboxylate

- Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate

- Ethyl 2-amino-5-(2-chlorophenyl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.

Biologische Aktivität

Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits promising potential in various therapeutic areas, particularly in antimicrobial and anticancer applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

This compound features a thiazole ring substituted with an amino group and a chlorophenyl moiety. The presence of the chlorine atom is significant, as it influences the compound's electronic properties and biological interactions.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that this compound can inhibit the growth of pathogenic bacteria, making it a candidate for developing new antibiotics.

2.2 Anticancer Activity

The compound has been investigated for its anticancer properties, demonstrating cytotoxic effects against several cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 1.61 | Inhibition of Bcl-2 signaling |

| PC12 (neuroblastoma) | 1.98 | Induction of apoptosis |

| K562 (leukemia) | <0.1 | Inhibition of cell cycle progression |

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors, which leads to the inhibition of their activity. For example, it may interfere with key signaling pathways that are crucial for cancer cell survival, thereby promoting cell death .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution pattern on the thiazole ring significantly affects the biological activity of the compound. The presence of electron-withdrawing groups, such as chlorine, enhances its potency against cancer cells by increasing lipophilicity and improving binding affinity to target proteins .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate | Chlorine at para position | Increased cytotoxicity |

| Ethyl 2-amino-5-(4-methoxyphenyl)thiazole-4-carboxylate | Methoxy group instead of chlorine | Different electronic properties |

| Ethyl 2-amino-5-(4-nitrophenyl)thiazole-4-carboxylate | Nitro group substitution | Increased polarity |

5. Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 1.61 µM, which was comparable to established chemotherapeutic agents .

- Antimicrobial Testing : In another study, this compound was shown to effectively inhibit growth in multiple bacterial strains, indicating its potential as a lead compound for antibiotic development.

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWLPHQEEGDDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504107 | |

| Record name | Ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77505-90-9 | |

| Record name | Ethyl 2-amino-5-(3-chlorophenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77505-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.